2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate
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Overview
Description
2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C20H31NO5S and a molecular weight of 397.53 g/mol . This compound is characterized by its ester functional group and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The ester group can be targeted for nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, can be used in substitution reactions.
Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: The primary products are 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology and Medicine
In biological and medical research, 2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate is used in the development of pharmaceuticals. It serves as a building block for the synthesis of drugs that target specific biological pathways .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism by which 2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate exerts its effects involves its ability to undergo selective chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate
- 2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-chlorobenzenesulfonate
- 2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-nitrobenzenesulfonate
Uniqueness
Compared to similar compounds, this compound is unique due to its specific ester functional group and the presence of the tert-butoxycarbonyl protecting group. This makes it particularly useful in selective synthesis and functionalization reactions .
Properties
Molecular Formula |
C20H31NO5S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H31NO5S/c1-15-5-11-18(12-6-15)27(23,24)25-14-13-16-7-9-17(10-8-16)21-19(22)26-20(2,3)4/h5-6,11-12,16-17H,7-10,13-14H2,1-4H3,(H,21,22) |
InChI Key |
RKVRZCAYSKQLMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCC(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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